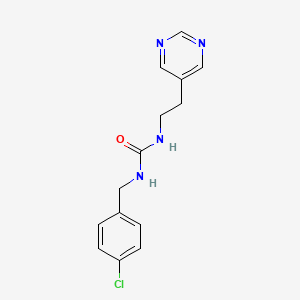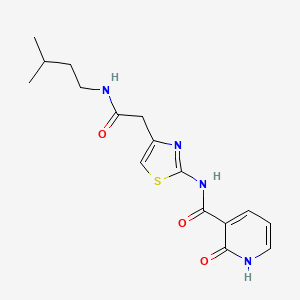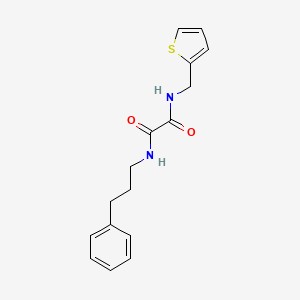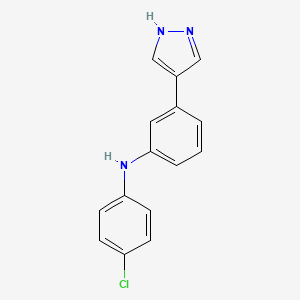
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound is commonly referred to as CB-1158 and is a small molecule inhibitor of the enzyme arginase. Arginase is a key enzyme involved in the metabolism of the amino acid arginine, which is essential for the growth and proliferation of cancer cells. Inhibition of arginase has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Degradation in Agricultural Environments
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea shows potential in the degradation of certain herbicides, like chlorimuron-ethyl, in agricultural environments. A study demonstrated that the fungus Aspergillus niger could survive in the presence of chlorimuron-ethyl and degrade it, suggesting a possible role in bioremediation and reducing phytotoxicity to crops (Sharma, Banerjee, & Choudhury, 2012).
Antioxidant Activity
Research has explored the synthesis of various derivatives, including pyrimidinyl ureas, and evaluated their antioxidant activities. This includes studies on compounds synthesized via reactions involving urea, which may include structures similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (George, Sabitha, Kumar, & Ravi, 2010).
Potential in Cancer Treatment
Pyrimidinyl ureas have shown potential in cancer treatment. For instance, NVP-BGJ398, a compound belonging to the N-aryl-N'-pyrimidin-4-yl ureas class, has demonstrated significant antitumor activity in bladder cancer models, highlighting its therapeutic potential (Guagnano et al., 2011).
Anticancer Activity and Molecular Docking Studies
Compounds structurally related to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea have been synthesized and evaluated for their anticancer activities. These compounds have shown marked inhibition against various human cancer cell lines, demonstrating promising anticancer activity. Molecular docking studies further suggest the potential mechanism of action (Huang et al., 2020).
Herbicidal and Acaricidal Activity
Research on related pyrimidin-2-yl compounds has revealed some level of herbicidal activity, suggesting a potential use in agricultural weed control (Wang Li, 2007).
Nonlinear Optical (NLO) Properties
Studies on thiopyrimidine derivatives, which include compounds structurally similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have indicated significant potential in nonlinear optics (NLO) fields. This highlights their relevance in advanced optoelectronic applications (Hussain et al., 2020).
Antimicrobial Properties
Some pyrimidin-2-yl compounds have demonstrated antimicrobial activities, suggesting potential use in the development of new antimicrobial agents. This includes research on compounds with structural similarities to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of pyrimidinyl ureas, contributing to a better understanding of their chemical properties and potential applications in different fields (Yamanaka, Niitsuma, & Sakamoto, 1979).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFQTWMAIAQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)
![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)
![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)
![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)


![2-(2,3-Dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2417907.png)
![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)


![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)